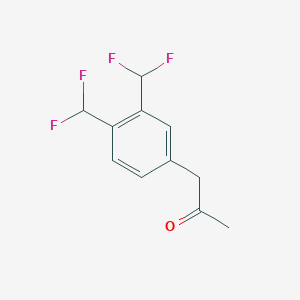
1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by the formation of the propan-2-one structure. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
化学反应分析
Types of Reactions: 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The difluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The propan-2-one moiety can interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
相似化合物的比较
1-(3-Trifluoromethylphenyl)-2-propanone: This compound has a similar structure but with a trifluoromethyl group instead of difluoromethyl groups.
1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one: Another related compound with trifluoromethyl groups at different positions on the phenyl ring.
Uniqueness: 1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one is unique due to the presence of two difluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.
生物活性
1-(3,4-Bis(difluoromethyl)phenyl)propan-2-one is an organic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with molecular targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a propanone moiety attached to a phenyl ring with two difluoromethyl groups at the 3 and 4 positions. The molecular formula is C11H10F4O, and it exhibits significant reactivity due to the presence of the difluoromethyl substituents, which enhance its binding affinity to various biological targets.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The difluoromethyl groups increase the compound's ability to inhibit specific enzymes, leading to alterations in metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, affecting cellular signaling pathways and potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed as a new antimicrobial agent, particularly against resistant strains.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- In vitro studies showed a significant reduction in cell viability in breast cancer (MCF-7) cells with an IC50 value of approximately 150 µM.
- Mechanistic studies revealed that treatment with the compound led to increased apoptosis markers, indicating a potential role in cancer therapy.
Case Studies
-
Study on Antimicrobial Effects :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant E. coli. The findings demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development . -
Investigation into Anticancer Properties :
In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell proliferation and increased apoptosis rates compared to untreated controls .
属性
分子式 |
C11H10F4O |
|---|---|
分子量 |
234.19 g/mol |
IUPAC 名称 |
1-[3,4-bis(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10F4O/c1-6(16)4-7-2-3-8(10(12)13)9(5-7)11(14)15/h2-3,5,10-11H,4H2,1H3 |
InChI 键 |
AGOBYSFVIPGNQG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=C(C=C1)C(F)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















